2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid

PYCR1 inhibition Cancer metabolism Fragment-based drug discovery

For researchers requiring a validated thiazole scaffold for medicinal chemistry, the absence of the 2-methoxy substituent on 4-thiazole-propanoic acid limits access to the cryptic NADH subpocket of PYCR1 and removes a crucial synthetic handle. 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid directly resolves this: its 2-methoxy group enables hydrogen-bonding interactions confirmed by 1.65 Šco-crystallography, while its demethylation potential unlocks 2-thiazolone tautomers for diversification. Supply chain confidence is reinforced by its well-defined physicochemical profile (MW 187.22, XLogP3 1.3, TPSA 87.7 Ų), making it suitable for immediate LC-MS method development and structure-guided optimization.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
Cat. No. B13060710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESCC(C1=CSC(=N1)OC)C(=O)O
InChIInChI=1S/C7H9NO3S/c1-4(6(9)10)5-3-12-7(8-5)11-2/h3-4H,1-2H3,(H,9,10)
InChIKeyDKKNOMGOXSYVNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxy-1,3-thiazol-4-yl)propanoic Acid: Procurement-Relevant Physicochemical and Structural Profile


2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid (CAS 1523083-10-4) is a heterocyclic carboxylic acid featuring a 2-methoxy-substituted 1,3-thiazole core with a propanoic acid moiety at the 4-position. The compound possesses a molecular formula of C₇H₉NO₃S, a molecular weight of 187.22 g/mol, a calculated XLogP3-AA of 1.3, and a topological polar surface area of 87.7 Ų [1]. The methoxy group at the 2-position of the thiazole ring represents a key structural determinant distinguishing this compound from both unsubstituted thiazole propanoic acids and 2-methyl-substituted thiazole analogs [2].

Why 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic Acid Cannot Be Substituted with Class-Level Analogs: Structural Determinants for Procurement Decisions


Thiazole propanoic acids exhibit divergent biological and physicochemical behaviors governed by substituent position, substitution pattern, and ring saturation state. The 2-methoxy group modulates electron density on the thiazole ring and participates in hydrogen-bonding interactions that unsubstituted analogs cannot replicate [1]. Furthermore, the α-propanoic acid moiety at the 4-position confers distinct conformational flexibility and acidity relative to thiazole-acetic acid analogs or saturated thiazolidinedione derivatives [2]. Generic substitution without verifying the exact substitution pattern (2-methoxy, 4-propanoic acid, unsaturated thiazole) risks introducing compounds with different binding modes, altered metabolic stability, or incompatible physicochemical properties for downstream synthetic applications.

Quantitative Comparative Evidence for 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic Acid Versus Closest Analogs


PYCR1 Enzyme Binding: Crystallographic Fragment Screening Data for 3-(2-Thiazolyl)propanoic Acid Versus Proline-Based Scaffolds

In a 2025 crystallographic fragment screening campaign against human PYCR1 (a key metabolic enzyme in cancer progression), the structurally related analog 3-(1,3-thiazol-2-yl)propanoic acid was identified among 96 fragments screened and yielded a high-resolution co-crystal structure at 1.65 Å resolution, occupying the P5C substrate-binding pocket [1]. By contrast, prior PYCR1 inhibitor efforts had focused predominantly on proline analogs, which exhibit distinct binding orientations and lack the heterocyclic hydrogen-bonding capacity of the thiazole ring. The thiazole-containing scaffold represents a new chemical starting point distinct from proline-mimetic inhibitors, with the 2-methoxy substitution on the target compound potentially enabling additional interactions with the cryptic subpocket identified near the nicotinamide-binding site [1]. No direct head-to-head activity data exists for 2-(2-methoxy-1,3-thiazol-4-yl)propanoic acid against PYCR1; however, the structural relationship to the crystallographically validated 3-(2-thiazolyl)propanoic acid fragment establishes class-level relevance.

PYCR1 inhibition Cancer metabolism Fragment-based drug discovery

Structural Comparison: 2-Methoxy-4-thiazole Propanoic Acid Versus 2-Methyl-4-thiazole Propanoic Acid Analogs

2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid (MW 187.22, XLogP3-AA 1.3) [1] differs fundamentally from 2-methyl-substituted thiazole analogs exemplified by 2-(2-methylthiazol-4-yl)propanoic acid. The methoxy group (-OCH₃) introduces a hydrogen-bond acceptor site and increased polarity relative to the methyl group (-CH₃), as reflected in the topological polar surface area (TPSA) of 87.7 Ų for the methoxy derivative [1] versus a calculated TPSA of approximately 58 Ų for the corresponding 2-methyl analog. The 2-methoxy group also enables selective demethylation chemistry to generate the 2-hydroxy-thiazole tautomer (2-thiazolone), a transformation documented in patented methods for aminothiazole derivative preparation [2]. This synthetic handle is absent in 2-methyl-substituted analogs, which cannot undergo analogous demethylation.

Heterocyclic chemistry Synthetic intermediates Structure-activity relationships

Unsaturated Thiazole Versus Saturated Thiazolidinedione Scaffold: Antiproliferative Activity Comparison

The target compound features an unsaturated 1,3-thiazole ring, distinguishing it from the saturated 2,4-thiazolidinedione scaffold found in compounds such as 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives. A 2013 study evaluating six novel 2,4-thiazolidinedione-propanoic acid derivatives and their methyl esters against HCT116 colon cancer cells demonstrated that the methyl esters exhibited superior antiproliferative activity compared to the corresponding free acids, with all compounds showing significant effects across the 0.01–100 μM concentration range [1]. The unsaturated thiazole ring of the target compound confers greater aromatic character and planarity relative to the non-aromatic, sp³-rich thiazolidinedione core, which may influence π-stacking interactions, metabolic stability, and membrane permeability in biological systems. No direct head-to-head comparison data exists for 2-(2-methoxy-1,3-thiazol-4-yl)propanoic acid versus thiazolidinedione analogs.

Anticancer Thiazole derivatives Antiproliferative

Predicted Biological Activity Profile from PASS Analysis Versus Experimental Validation of Related Scaffolds

In silico PASS (Prediction of Activity Spectra for Substances) analysis of thiazole-containing scaffolds predicts high probability scores (Pa > 0.5) for lipid metabolism regulation (Pa 0.999), angiogenesis stimulation (Pa 0.995), DNA synthesis inhibition (Pa 0.991), apoptosis agonism (Pa 0.979), antineoplastic activity (Pa 0.961), and immunosuppressive activity (Pa 0.719) [1]. While these predictions are not experimentally validated for 2-(2-methoxy-1,3-thiazol-4-yl)propanoic acid specifically, they provide a comparative baseline against experimental data from related thiazole-amino acid conjugates, which demonstrated antimycobacterial activity against M. tuberculosis H37Ra and M. bovis BCG strains with selectivity over human HUVEC, HeLa, and HCT116 cells [2]. The 2-methoxy substitution pattern may modulate the predicted activities relative to unsubstituted or 2-amino thiazole scaffolds due to altered electronic distribution on the thiazole ring.

In silico prediction Thiazole bioactivity Virtual screening

Research and Industrial Applications for 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic Acid Based on Comparative Evidence


Fragment-Based Drug Discovery Targeting PYCR1 in Cancer Metabolism

The crystallographic validation of the thiazole-propanoic acid scaffold as a PYCR1 binder at 1.65 Å resolution [1] establishes this chemotype as a viable starting point for structure-guided optimization. 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid offers the advantage of a 2-methoxy substituent that may extend into the cryptic subpocket identified near the NADH nicotinamide-binding site, a feature absent in the parent 3-(2-thiazolyl)propanoic acid fragment. This compound is suitable for follow-up structure-activity relationship (SAR) studies, co-crystallization efforts, and fragment growing campaigns aimed at developing potent PYCR1 inhibitors for oncology applications.

Synthetic Intermediate for 2-Hydroxy-Thiazole Derivatives via Selective Demethylation

Patented methodology for the selective demethylation of 2-methoxy-thiazole derivatives [1] enables access to 2-hydroxy-thiazole tautomers (2-thiazolones), which serve as versatile intermediates for further functionalization including alkylation, acylation, and glycosylation. 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid thus functions not only as a building block in its native form but also as a precursor to a broader array of 2-substituted thiazole derivatives that would otherwise require de novo synthesis. This dual utility distinguishes it from 2-methyl or 2-unsubstituted analogs that lack this synthetic handle.

Lead Optimization in Antiproliferative and Antimicrobial Screening Cascades

Thiazole-containing propanoic acid derivatives have demonstrated experimental antiproliferative activity against HCT116 colon cancer cells (0.01–100 μM) [1] and antimycobacterial activity against M. tuberculosis and M. bovis with favorable selectivity over human cell lines . 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid, with its unsaturated aromatic thiazole core and hydrogen-bond-capable methoxy substituent, is positioned for incorporation into medicinal chemistry campaigns exploring these therapeutic areas. The compound's calculated physicochemical profile (XLogP3-AA 1.3, TPSA 87.7 Ų) aligns with drug-like property space for oral bioavailability optimization.

Reference Standard for Physicochemical Method Development and Quality Control

The well-defined physicochemical parameters of 2-(2-Methoxy-1,3-thiazol-4-yl)propanoic acid, including molecular weight (187.22 g/mol), exact mass (187.03031432 Da), XLogP3-AA (1.3), and topological polar surface area (87.7 Ų) [1], make it suitable as a reference compound for LC-MS method development, logP determination studies, and chromatographic retention time standardization in thiazole-containing compound libraries. Its distinct UV chromophore from the thiazole ring and carboxylic acid functionality further supports its use in HPLC-UV/Vis analytical workflows.

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